3beta-Hydroxyandrosta-5,15-dien-17-one 3beta-Hydroxyandrosta-5,15-dien-17-one
Brand Name: Vulcanchem
CAS No.: 17921-63-0
VCID: VC21145491
InChI: InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,5-6,13-16,20H,4,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1
SMILES: CC12CCC(CC1=CCC3C2CCC4(C3C=CC4=O)C)O
Molecular Formula: C19H26O2
Molecular Weight: 286.4 g/mol

3beta-Hydroxyandrosta-5,15-dien-17-one

CAS No.: 17921-63-0

Cat. No.: VC21145491

Molecular Formula: C19H26O2

Molecular Weight: 286.4 g/mol

* For research use only. Not for human or veterinary use.

3beta-Hydroxyandrosta-5,15-dien-17-one - 17921-63-0

Specification

CAS No. 17921-63-0
Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
IUPAC Name (3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14-decahydrocyclopenta[a]phenanthren-17-one
Standard InChI InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,5-6,13-16,20H,4,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1
Standard InChI Key XGAZYVFYLADCPH-USOAJAOKSA-N
Isomeric SMILES C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C=CC4=O)C)O
SMILES CC12CCC(CC1=CCC3C2CCC4(C3C=CC4=O)C)O
Canonical SMILES CC12CCC(CC1=CCC3C2CCC4(C3C=CC4=O)C)O

Introduction

Synthetic Applications and Chemical Transformations

3beta-Hydroxyandrosta-5,15-dien-17-one serves as a key intermediate in multiple synthetic pathways, particularly in the preparation of functionalized steroid compounds. One notable application is its role as a starting material in the synthesis of (15E)-17β-hydroxyandrost-4-ene-3,15-dione 15-(O-carboxymethyl)oxime, which has potential applications as a hapten for testosterone immunoassays . In this synthetic pathway, the compound undergoes a series of transformations that showcase its versatility as a chemical building block.

Research has demonstrated that the reaction of 3beta-hydroxyandrosta-5,15-dien-17-one with 4-methoxybenzyl alcohol, followed by acetylation, produces primarily 15β-[(4-methoxyphenyl)methoxy]-17-oxoandrost-5-en-3β-yl acetate . This reaction exemplifies how the double bond at position 15 can be utilized for regioselective functionalization, creating a platform for further structural modifications. The resulting product can then be transformed through additional steps including borohydride reduction and organosilyl derivatization to produce orthogonally protected steroid derivatives .

The key intermediate in one documented synthetic pathway, 15-oxandrost-5-en-3β,17β-diyl 3-acetate 17-benzoate, was prepared through a five-step procedure based on the addition of 4-methoxybenzyl alcohol to 3β-hydroxyandrosta-5,15-dien-17-one . This process resulted in C-15 isomers that were subsequently separated as acetates. In both isomeric series, the 17-ketones were reduced to 17β-hydroxy derivatives, followed by benzoylation. The protecting methoxyphenylmethyl group at position 15 was then removed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, producing 15β-hydroxyandrost-5-ene-3β,17β-diyl 3-acetate 17-benzoate and its 15α isomer .

Physical and Chemical Properties

While comprehensive physical property data specifically for 3beta-Hydroxyandrosta-5,15-dien-17-one is limited in the available research, some general characteristics can be inferred based on its structure and related compounds. As a steroid with a 3β-hydroxy group and two double bonds, it likely exhibits solubility characteristics typical of steroids, being more soluble in organic solvents than in water due to its predominantly hydrophobic structure with limited polar functional groups.

The reactivity of 3beta-Hydroxyandrosta-5,15-dien-17-one is primarily dictated by its functional groups: the 3β-hydroxyl group, the 17-ketone, and the two double bonds at positions 5 and 15. These functional groups serve as reaction sites for various chemical transformations, as evidenced by the documented synthetic applications . The double bonds, particularly the one at position 15, appear to be more reactive in certain conditions, as demonstrated by its selective reaction with 4-methoxybenzyl alcohol .

The compound's behavior in various chemical reactions suggests it possesses stability typical of steroid structures while maintaining sufficient reactivity at its functional groups to serve as a versatile synthetic intermediate. This balance between stability and reactivity makes it valuable in multi-step synthetic pathways for creating more complex steroid derivatives with potential biological activities .

Research Applications and Significance

Role in Steroid Synthesis

The primary significance of 3beta-Hydroxyandrosta-5,15-dien-17-one in research lies in its utility as a synthetic intermediate. Research publications have documented its importance in creating functionalized steroids with potential applications in immunoassay development, particularly for testosterone detection . The compound's ability to undergo selective chemical modifications makes it valuable for creating steroid derivatives with specific functional groups at targeted positions.

In the context of hapten development for immunoassays, derivatives synthesized from 3beta-Hydroxyandrosta-5,15-dien-17-one may contribute to the development of more sensitive and specific analytical methods for steroid hormones . This has potential implications for clinical diagnostics, sports medicine, and endocrinological research, where accurate measurement of steroid hormones is essential.

Comparative Analysis with Related Compounds

While 3beta-Hydroxyandrosta-5,15-dien-17-one has specific structural features that distinguish it from other steroids, it shares similarities with several related compounds mentioned in the research literature. For comparison, 3-hydroxyandrosta-5,7-dien-17-one (CAS 2691-68-1) has a molecular formula of C₁₉H₂₆O₂ with double bonds at positions 5 and 7 rather than 5 and 15 . This related compound has reported physical properties including:

PropertyValue
Density1.14 g/cm³
Boiling Point448.4°C at 760 mmHg
Molecular Weight286.409
Flash Point191°C
Exact Mass286.193
LogP3.7993
Vapour Pressure6.36E-10 mmHg at 25°C
Index of Refraction1.578

While these properties belong to a related compound, they provide a general reference frame for understanding the physical characteristics that 3beta-Hydroxyandrosta-5,15-dien-17-one might exhibit, given the structural similarities .

Another related compound, 3-Hydroxyandrost-5-en-17-one (CAS 76), has a molecular formula of C₁₉H₂₈O₂ and a molecular weight of 288.4 g/mol . This compound differs from 3beta-Hydroxyandrosta-5,15-dien-17-one by lacking the double bond at position 15, which significantly impacts its chemical reactivity. It is described as having "a role as an androgen" , suggesting potential hormonal activity that might be shared, to some degree, with our compound of interest.

Documented Research Findings

The scientific literature indicates that 3beta-Hydroxyandrosta-5,15-dien-17-one has been utilized in various research studies focusing on steroid chemistry and synthesis. One significant study describes a five-step procedure for preparing 15-oxandrost-5-en-3β,17β-diyl 3-acetate 17-benzoate, with 3beta-Hydroxyandrosta-5,15-dien-17-one serving as the starting material . This synthetic pathway involved:

  • Addition of 4-methoxybenzyl alcohol to 3beta-Hydroxyandrosta-5,15-dien-17-one

  • Acetylation of the resulting product

  • Separation of C-15 isomers as acetates

  • Reduction of 17-ketones to 17β-hydroxy derivatives followed by benzoylation

  • Removal of the protecting methoxyphenylmethyl group at position 15 using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone

This research ultimately led to the synthesis of (15E)-17β-hydroxyandrost-4-ene-3,15-dione 15-(O-carboxymethyl)oxime, which has potential applications as a hapten for testosterone immunoassays . The successful completion of this synthetic pathway demonstrates the practical utility of 3beta-Hydroxyandrosta-5,15-dien-17-one in creating functionalized steroid derivatives with potential analytical applications.

Additional research mentions the reaction of 3beta-hydroxyandrosta-5,15-dien-17-one with 4-methoxybenzyl alcohol followed by acetylation, which produced primarily 15β-[(4-methoxyphenyl)methoxy]-17-oxoandrost-5-en-3β-yl acetate . This product was further transformed through borohydride reduction and organosilyl derivatization into orthogonally protected compounds, showcasing the versatility of the starting material in creating steroids with protected functional groups at specific positions .

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